molecular formula C19H15Cl2NO5 B2884774 Ethyl 3-(2-(2,4-dichlorophenoxy)acetamido)benzofuran-2-carboxylate CAS No. 477501-11-4

Ethyl 3-(2-(2,4-dichlorophenoxy)acetamido)benzofuran-2-carboxylate

Cat. No.: B2884774
CAS No.: 477501-11-4
M. Wt: 408.23
InChI Key: OWUMVTVBKVPBRO-UHFFFAOYSA-N
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Description

Ethyl 3-(2-(2,4-dichlorophenoxy)acetamido)benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C19H15Cl2NO5 and its molecular weight is 408.23. The purity is usually 95%.
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Biological Activity

Ethyl 3-(2-(2,4-dichlorophenoxy)acetamido)benzofuran-2-carboxylate is a synthetic compound belonging to the class of benzofuran derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, particularly its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core with an acetamido group and a dichlorophenoxy substituent, contributing to its unique chemical properties. Its molecular formula is C18_{18}H16_{16}Cl2_2N2_2O4_4, with a molecular weight of approximately 397.24 g/mol.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound, particularly against hepatitis C virus (HCV). The compound has shown promising activity in inhibiting viral replication, making it a candidate for further development as an antiviral drug. Its mechanism of action is believed to involve interaction with viral proteins that are crucial for replication.

Anticancer Activity

Benzofuran derivatives have been extensively studied for their anticancer properties. This compound has demonstrated cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies indicate that modifications at specific positions on the benzofuran ring can significantly enhance anticancer activity. For example, compounds with halogen substitutions have shown increased selectivity towards cancer cells while sparing normal cells .

The biological activity of this compound can be attributed to its ability to bind to specific enzymes or receptors involved in cell proliferation and apoptosis. The presence of the dichlorophenoxy group is crucial for enhancing its binding affinity and selectivity towards target proteins .

Study 1: Antiviral Efficacy Against HCV

In a controlled laboratory setting, this compound was tested for its efficacy against HCV. The results indicated a significant reduction in viral load in treated cells compared to controls. The compound exhibited an IC50 value in the low micromolar range, suggesting potent antiviral activity.

Study 2: Anticancer Activity Assessment

A series of benzofuran derivatives, including this compound, were evaluated for their cytotoxic effects on human leukemia cell lines (K562 and HL60). The compound demonstrated an IC50 value of approximately 5 μM against K562 cells, indicating strong anticancer potential without significant toxicity to normal cells .

Comparative Analysis of Similar Compounds

Compound NameStructureIC50 (μM)Biological Activity
Ethyl 3-(2-(3-methoxyphenoxy)acetamido)benzofuran-2-carboxylateStructure5Antiviral against HCV
This compoundStructure5Anticancer activity
Benzofuran derivative with bromine substitutionStructure0.1Anticancer against leukemia

Properties

IUPAC Name

ethyl 3-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO5/c1-2-25-19(24)18-17(12-5-3-4-6-14(12)27-18)22-16(23)10-26-15-8-7-11(20)9-13(15)21/h3-9H,2,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUMVTVBKVPBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.